molecular formula C10H13N4Na2O9P B13123850 Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate

Cat. No.: B13123850
M. Wt: 410.18 g/mol
InChI Key: UDHMZZDVRUBUJB-ISYCWPTJSA-L
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Description

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is a complex organic compound. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biochemical processes. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in cellular metabolism and genetic information transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate typically involves the phosphorylation of the corresponding nucleoside. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases or chemical synthesis through multi-step processes. The choice of method depends on the desired purity and yield. Enzymatic methods are preferred for high-purity requirements, while chemical synthesis is used for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and phosphorylating agents like POCl3. The reactions are typically carried out under controlled pH and temperature to ensure specificity and yield .

Major Products

The major products formed from these reactions include various phosphorylated nucleosides, deoxy derivatives, and substituted nucleosides, which have significant applications in biochemistry and molecular biology .

Scientific Research Applications

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. The molecular targets include DNA polymerases, RNA polymerases, and kinases, which are crucial for genetic information transfer and cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is unique due to its specific phosphate group, which enhances its solubility and reactivity in biochemical reactions. This makes it particularly valuable in studies involving phosphorylation and nucleotide metabolism .

Properties

Molecular Formula

C10H13N4Na2O9P

Molecular Weight

410.18 g/mol

IUPAC Name

disodium;[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4H-purin-3-yl] phosphate

InChI

InChI=1S/C10H15N4O9P.2Na/c15-1-4-6(16)7(17)10(22-4)13-2-11-5-8(18)12-3-14(9(5)13)23-24(19,20)21;;/h2-4,6-7,9-10,15-18H,1H2,(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,9?,10-;;/m1../s1

InChI Key

UDHMZZDVRUBUJB-ISYCWPTJSA-L

Isomeric SMILES

C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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